6-Methyl 3-(2-propoxyethyl) 4-(1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
6-Methyl 3-(2-propoxyethyl) 4-(1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl 3-(2-propoxyethyl) 4-(1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: Starting with a precursor such as catechol, the benzodioxole ring is formed through a condensation reaction with formaldehyde.
Quinoline Core Construction: The quinoline core is synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Functional Group Modifications:
Final Esterification: The carboxylate groups are introduced via esterification reactions using appropriate carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring and the quinoline core.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include quinoline N-oxides or carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with various biological targets, including enzymes and receptors.
Medicine
Potential medicinal applications include its use as a lead compound for developing new pharmaceuticals. Its unique structure could provide therapeutic benefits in treating diseases such as cancer or neurological disorders.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and quinoline core are known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl 3-(2-ethoxyethyl) 4-(1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- 6-Methyl 3-(2-methoxyethyl) 4-(1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Uniqueness
The presence of the propoxyethyl group in 6-Methyl 3-(2-propoxyethyl) 4-(1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate distinguishes it from similar compounds. This group may influence the compound’s solubility, reactivity, and biological activity, making it unique in its class.
Properties
Molecular Formula |
C26H31NO8 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
6-O-methyl 3-O-(2-propoxyethyl) 4-(1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C26H31NO8/c1-5-8-32-9-10-33-26(30)21-15(3)27-17-11-14(2)20(25(29)31-4)24(28)23(17)22(21)16-6-7-18-19(12-16)35-13-34-18/h6-7,12,14,20,22,27H,5,8-11,13H2,1-4H3 |
InChI Key |
ROSBMXFMFAAMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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